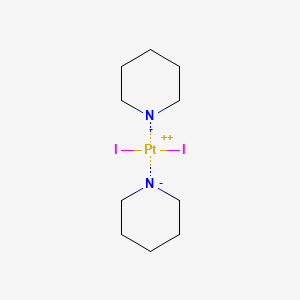
diiodoplatinum(2+);piperidin-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodoplatinum(2+);piperidin-1-ide is a coordination compound that features a platinum center coordinated with two iodine atoms and a piperidine ligand. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The presence of the platinum center allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodoplatinum(2+);piperidin-1-ide typically involves the reaction of a platinum(II) precursor with iodine and piperidine. One common method is to start with platinum(II) chloride, which is reacted with iodine in the presence of piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
Diiodoplatinum(2+);piperidin-1-ide undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The iodine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often require the use of coordinating solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new coordination compounds with different ligands .
科学的研究の応用
Diiodoplatinum(2+);piperidin-1-ide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to the cytotoxic properties of platinum compounds.
Medicine: Explored for use in chemotherapy, particularly in the treatment of cancers resistant to other platinum-based drugs.
作用機序
The mechanism of action of diiodoplatinum(2+);piperidin-1-ide involves the interaction of the platinum center with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The piperidine ligand may also play a role in modulating the reactivity and selectivity of the compound .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based chemotherapy agent with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its effectiveness against cisplatin-resistant tumors.
Uniqueness
Diiodoplatinum(2+);piperidin-1-ide is unique due to the presence of the piperidine ligand, which can influence the compound’s reactivity and biological activity. This ligand may enhance the compound’s solubility, stability, and selectivity, making it a promising candidate for further research and development.
特性
CAS番号 |
15227-44-8 |
|---|---|
分子式 |
C10H20I2N2Pt |
分子量 |
617.17 g/mol |
IUPAC名 |
diiodoplatinum(2+);piperidin-1-ide |
InChI |
InChI=1S/2C5H10N.2HI.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
WBDPKHXERJXBLW-UHFFFAOYSA-L |
正規SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.I[Pt+2]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


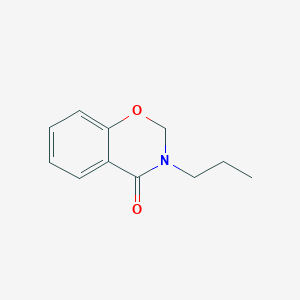
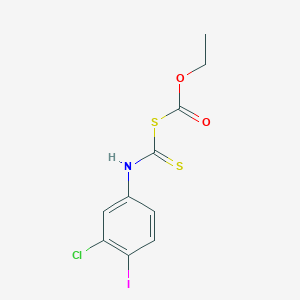
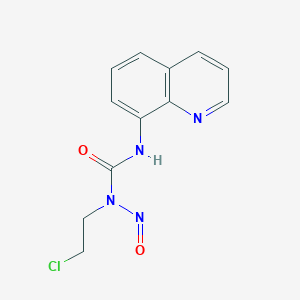
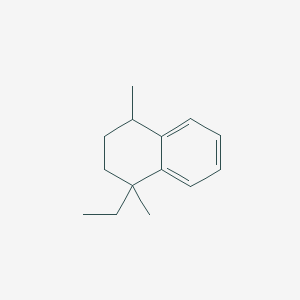
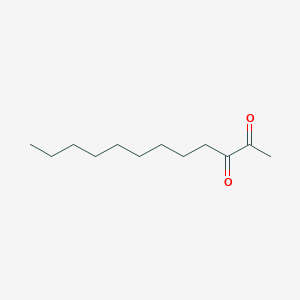
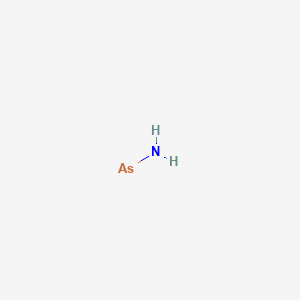
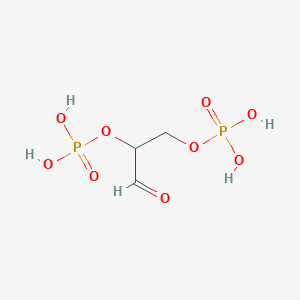


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

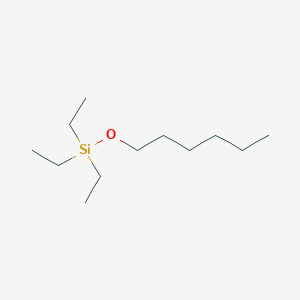
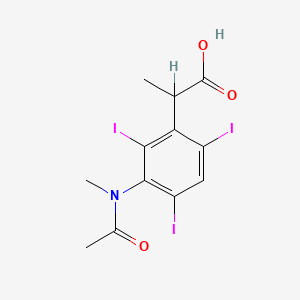
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
